N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉N₃O₄S |
| Molecular Weight | 397.45 g/mol |
| Hydrogen Bond Donors | 2 (amide NH groups) |
| Hydrogen Bond Acceptors | 5 (ketone, amides, ether) |
| Rotatable Bonds | 6 (amide linkages, chromene substituents) |
These properties influence its solubility, reactivity, and potential pharmacological interactions, though detailed studies remain pending.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4S/c1-21-19(25)17-12-7-3-5-9-16(12)27-20(17)22-18(24)15-10-13(23)11-6-2-4-8-14(11)26-15/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
OZFHECSPJUURGR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Chromene-2-Carboxylic Acid Synthesis
The chromene core is typically synthesized via Knoevenagel condensation and subsequent cyclization. For example:
-
Step 1 : Condensation of 7-methoxy-2-hydroxyacetophenone with diethyl oxalate in the presence of sodium ethoxide yields ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.
-
Step 2 : Hydrolysis of the ester using aqueous potassium hydroxide produces 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid in 80–90% yield.
Alternative Route : The Baylis-Hillman reaction using tert-butyl acrylate and salicylaldehydes, followed by base-mediated cyclization, provides 2H-chromene-3-carboxylic acid derivatives.
Benzothiophene Amine Intermediate
The tetrahydrobenzothiophene fragment is synthesized through:
-
Step 1 : Nitration of tert-butylbenzene followed by reduction to form a dianiline intermediate.
-
Step 2 : Coupling with methylcarbamoyl chloride using DCC (dicyclohexylcarbodiimide) as a coupling agent to yield 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.
Coupling of Chromene and Benzothiophene Moieties
The final step involves amide bond formation between the chromene-2-carboxylic acid and the benzothiophene amine:
-
Activation : The carboxylic acid is activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane.
-
Coupling : Reaction with the amine in the presence of triethylamine at 0–25°C for 12–16 hours yields the target compound.
Optimization : Microwave-assisted coupling reduces reaction time from hours to minutes (e.g., 10–30 minutes at 80°C).
Data Tables: Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Systems
Catalysts and Bases
Temperature Control
Challenges and Mitigation Strategies
-
Low Coupling Yields : Impurities from incomplete hydrolysis reduce final product purity. Recrystallization from dichloromethane/n-hexane improves purity.
-
Regioselectivity : Use of bulkier bases (e.g., DBU) favors desired isomer formation in benzothiophene intermediates.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have demonstrated the compound's effectiveness against several cancer types:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound may be more effective than standard chemotherapeutic agents in certain contexts.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies using molecular docking techniques suggest that it may act as a 5-lipoxygenase inhibitor, potentially reducing inflammation by modulating specific biochemical pathways.
Enzyme Inhibition
This compound interacts with various enzymes involved in disease pathways. Its ability to inhibit specific enzymes could lead to therapeutic applications in treating conditions such as cancer and inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. It has been tested against common bacterial strains, showing potential effectiveness in inhibiting growth.
Industrial Applications
The unique structural features of this compound make it suitable for various industrial applications, particularly in pharmaceuticals where it can be utilized as an intermediate in the synthesis of more complex molecules or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogs
Functional Implications of Structural Variations
Substituent Effects on the Benzothiophene/Benzothiazole Core
- Target Compound vs. Analogs: Replacement of the benzothiophene with a benzothiazole (in , first entry) introduces a sulfonyl group, increasing molecular weight and polarity.
- Target vs. The 2-methoxyethylcarbamoyl group in also introduces ether functionality, which may improve solubility relative to the target’s methylcarbamoyl group.
Chromene Modifications
- Chlorination at position 6 (as in ) is a common strategy to modulate electronic properties and metabolic stability. The target compound lacks this modification, suggesting a possible trade-off between activity and toxicity profiles.
- The isoxazole substitution in replaces the chromene entirely, drastically reducing molecular weight and complexity, which may simplify synthesis but limit π-π stacking interactions.
Molecular Weight and Drug-Likeness
- The target compound (MW 394.44) falls within the acceptable range for oral bioavailability (Lipinski’s rule: MW < 500).
Research Findings and Inferences
While direct biological data for the target compound are unavailable, inferences can be drawn from structural trends:
Target Engagement : The unsubstituted chromene in the target may favor planar interactions with aromatic residues in enzyme active sites, whereas chlorinated or methylated derivatives () could enhance selectivity via steric effects.
Synthetic Accessibility : The absence of halogens or complex ether chains in the target compound may streamline synthesis compared to or , which require multi-step functionalization.
Biological Activity
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a chromene moiety fused with a benzothiophene ring. Its molecular formula is , and it possesses unique functional groups that contribute to its biological properties.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical cellular processes. For instance, it has shown promise as an inhibitor of certain kinases and proteases, which are vital in cancer progression and inflammation .
- Cell Cycle Modulation : Research indicates that it can induce cell cycle arrest in cancer cells by interfering with tubulin polymerization. This action leads to apoptosis via caspase activation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various human tumor cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values ranged from 1.8 µM to 6 µM, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.8 - 6 |
| HCT116 | 1.08 - 1.48 |
| PC3 | Not specified |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibited moderate activity against a range of bacterial strains, suggesting potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. Variations in the benzothiophene or chromene moieties can significantly affect potency and selectivity against different biological targets. Research into SAR has revealed that modifications to the methylcarbamoyl group can enhance or reduce activity against specific enzymes or receptors .
Case Studies
- In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound led to significant tumor reduction compared to control groups. This suggests that it may be a viable candidate for further development as an anticancer drug .
- Combination Therapies : Preliminary studies indicate that combining this compound with standard chemotherapeutics may enhance overall efficacy while reducing side effects associated with high doses of conventional drugs .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound, and how do substituents influence yield?
- Methodological Answer : Synthesis typically involves coupling chromene-2-carboxylic acid derivatives with substituted benzothiophene precursors. Ethanol is a common solvent due to its ability to dissolve polar intermediates while maintaining mild reaction temperatures (60–80°C). Substituents on the benzothiophene ring (e.g., halogens, methyl groups) significantly affect yields; for example, electron-withdrawing groups like chlorine may reduce reactivity, requiring extended reaction times (24–48 hrs) . Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/ethyl acetate) is critical for isolating high-purity products (≥95% by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the chromene carbonyl (δ ~160–165 ppm in 13C) and tetrahydrobenzothiophene protons (δ 2.5–3.5 ppm, multiplet) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 420.2046 [M+H]+ for a derivative with MW 420.51) to validate stoichiometry .
- IR : Detect carboxamide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
Q. How can reaction intermediates be stabilized during synthesis?
- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates like free thiols or amines. Anhydrous solvents (e.g., dichloromethane) and reagents (e.g., triethylamine) minimize hydrolysis. Low-temperature (-10°C) quenching of reactive intermediates (e.g., acyl chlorides) improves stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s molecular conformation and packing behavior?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) reveals bond lengths, angles, and torsion angles critical for understanding conformational flexibility. For example, a triclinic crystal system (P1 space group) with unit cell parameters (a = 5.68 Å, b = 16.04 Å, c = 16.30 Å) was reported for a chromene derivative, showing π-π stacking between aromatic rings . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) enhances resolution .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Introduce halogens (Cl, F) or methyl groups to the benzothiophene or chromene rings to modulate electronic effects and steric bulk. Compare bioactivity (e.g., IC₅₀ values) across derivatives .
- Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or GPCRs) based on crystallographic data .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions driving activity .
Q. How are in vitro bioactivity assays designed to evaluate pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm) with ATP-concentration titrations to calculate Kᵢ values .
- Cell Viability : Use MTT assays (24–72 hr exposure) on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM) to determine EC₅₀ .
- Selectivity Screening : Compare activity against related isoforms (e.g., HER2 vs. EGFR) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
